molecular formula C9H8F2O B1397865 3',4'-Difluoro-5'-methylacetophenone CAS No. 1806331-86-1

3',4'-Difluoro-5'-methylacetophenone

Cat. No.: B1397865
CAS No.: 1806331-86-1
M. Wt: 170.16 g/mol
InChI Key: VATGMLANKBQYTK-UHFFFAOYSA-N
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Description

3’,4’-Difluoro-5’-methylacetophenone is an organic compound with the molecular formula C9H8F2O It is a derivative of acetophenone, where the phenyl ring is substituted with two fluorine atoms at the 3’ and 4’ positions and a methyl group at the 5’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Difluoro-5’-methylacetophenone typically involves the fluorination of 5’-methylacetophenone. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the aromatic ring. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Industrial Production Methods

In an industrial setting, the production of 3’,4’-Difluoro-5’-methylacetophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Difluoro-5’-methylacetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 3’,4’-difluoro-5’-methylbenzoic acid.

    Reduction: Formation of 3’,4’-difluoro-5’-methylbenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’,4’-Difluoro-5’-methylacetophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 3’,4’-Difluoro-5’-methylacetophenone involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzymes or modulation of receptor activity. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    3’,4’-Difluoroacetophenone: Lacks the methyl group at the 5’ position, resulting in different chemical and physical properties.

    5’-Methylacetophenone: Does not have fluorine atoms, leading to reduced reactivity in certain reactions.

    4’-Fluoroacetophenone: Contains only one fluorine atom, affecting its interaction with other molecules.

Uniqueness

3’,4’-Difluoro-5’-methylacetophenone is unique due to the presence of both fluorine atoms and a methyl group on the aromatic ring. This combination enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs. The fluorine atoms also contribute to the compound’s stability and ability to participate in specific interactions with biological targets.

Properties

IUPAC Name

1-(3,4-difluoro-5-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-5-3-7(6(2)12)4-8(10)9(5)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATGMLANKBQYTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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